EAAT2 activator 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

EAAT2 アクチベーター 1 の合成には、チオピリダジンコア構造の形成が含まれます。合成経路は通常、以下の手順が含まれます。

ピリダジン環の形成: ピリダジン環は、適切な前駆体を用いた環化反応によって合成されます。

チオ基の導入: チオ基は、適切なチオールがハロゲン化ピリダジン誘導体と反応する求核置換反応によって導入されます。

2-クロロ-6-フルオロベンジル基による置換: 最後の段階では、特定の反応条件下でピリダジン環を2-クロロ-6-フルオロベンジル基で置換します.

EAAT2 アクチベーター 1 の工業生産方法は、これらの合成ステップを最適化して、高収率と高純度を確保し、大規模生産に適応させる可能性があります。

化学反応解析

EAAT2 アクチベーター 1 は、いくつかのタイプの化学反応を起こします。

酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。

還元: 還元反応はピリダジン環で起こり、ジヒドロピリダジン誘導体を生成する可能性があります。

置換: この化合物は、特にハロゲン化ベンジル基で求核置換反応に関与する可能性があります。

これらの反応で一般的に使用される試薬には、酸化剤として過酸化水素、還元剤として水素化ホウ素ナトリウム、求核剤としてチオールなどがあります。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究における用途

EAAT2 アクチベーター 1 は、科学研究でいくつかの用途があります。

神経保護: この化合物は、EAAT2 発現を増加させることで、グルタミン酸媒介性の興奮毒性による損傷や死から培養神経細胞を保護することが示されています.

神経変性疾患の治療: EAAT2 アクチベーター 1 は、筋萎縮性側索硬化症(ALS)の動物モデルで、運動機能の低下を遅らせ、寿命を延ばす可能性を示しています.

てんかん研究: この化合物は、ピロカルピン誘発性側頭葉てんかんモデルで、死亡率、神経細胞の死、自然発生的な反復発作を軽減することが判明しています.

グルタミン酸クリアランス研究: EAAT2 アクチベーター 1 は、グルタミン酸クリアランスのメカニズムと、細胞外グルタミン酸濃度を維持する EAAT2 の役割を研究するために使用されます.

化学反応の分析

EAAT2 activator 1 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated benzyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

EAAT2 activator 1 has several scientific research applications:

Neuroprotection: The compound has been shown to protect cultured neurons from glutamate-mediated excitotoxic injury and death by increasing EAAT2 expression.

Treatment of Neurodegenerative Diseases: This compound has demonstrated potential in delaying motor function decline and extending lifespan in animal models of amyotrophic lateral sclerosis (ALS).

Epilepsy Research: The compound has been found to reduce mortality, neuronal death, and spontaneous recurrent seizures in a pilocarpine-induced temporal lobe epilepsy model.

Glutamate Clearance Studies: This compound is used in research to study the mechanisms of glutamate clearance and the role of EAAT2 in maintaining low extracellular glutamate concentrations.

作用機序

EAAT2 アクチベーター 1 の作用機序には、EAAT2 翻訳の活性化が含まれます。この化合物は、プロテインキナーゼC(PKC)を活性化し、その後、Yボックス結合タンパク質1(YB-1)を活性化します。 YB-1 は、その後、EAAT2 翻訳の活性化を調節し、アストロサイトにおける EAAT2 タンパク質レベルの増加につながります . EAAT2 発現の増加により、シナプス間隙からのグルタミン酸クリアランスが促進され、興奮毒性を防ぎ、神経保護効果が得られます .

類似の化合物との比較

EAAT2 アクチベーター 1 は、次のような他の類似の化合物と比較できます。

LDN/OSU-0212320: EAAT2 発現を増加させ、神経保護効果を提供するピリダジン誘導体.

GT949: EAAT2 の正の異種アロステリックモジュレーターとして機能する初期世代の化合物.

DA-023 と NA-014: GT949 に触発されたアナログのライブラリーから特定された、選択的な EAAT2 正の異種アロステリックモジュレーター.

EAAT2 アクチベーター 1 の独自性は、その特定の化学構造と、用量依存的に EAAT2 タンパク質レベルを増加させる能力にあります .

類似化合物との比較

EAAT2 activator 1 can be compared with other similar compounds, such as:

LDN/OSU-0212320: A pyridazine derivative that also increases EAAT2 expression and provides neuroprotection.

GT949: An early generation compound that serves as a positive allosteric modulator of EAAT2.

DA-023 and NA-014: Selective EAAT2 positive allosteric modulators identified from a library of analogs inspired by GT949.

The uniqueness of this compound lies in its specific chemical structure and its ability to increase EAAT2 protein levels in a dose-dependent manner .

生物活性

Excitatory amino acid transporter 2 (EAAT2) is a crucial protein responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). Dysfunction of EAAT2 is implicated in various neurodegenerative diseases, making it a promising target for therapeutic intervention. This article focuses on the biological activity of "EAAT2 activator 1," detailing its mechanisms, efficacy, and potential applications in treating neurodegenerative conditions.

EAAT2 Activation and Glutamate Uptake

EAAT2 activators function primarily by enhancing glutamate transport, thereby preventing excitotoxicity—a condition resulting from excessive glutamate that can lead to neuronal injury. Studies have shown that EAAT2 activators can increase the transporter's efficacy through several mechanisms:

- Allosteric Modulation : Compounds like GT951 interact with specific residues at the interface of EAAT2's trimerization and transport domains, enhancing glutamate translocation rates without altering substrate interactions .

- Transcriptional Regulation : EAAT2 expression can be modulated at the transcriptional level by various factors, including NF-kB and CREB, which can be activated by pharmacological agents such as ceftriaxone and tamoxifen .

Efficacy in Preclinical Models

Recent studies have demonstrated the efficacy of EAAT2 activators in various animal models:

- Huntington's Disease Models : In transgenic Drosophila models expressing human huntingtin gene mutations, activation of EAAT2 resulted in significant neuroprotective effects, improving motor and cognitive functions .

- Alzheimer's Disease Models : In mouse models of Alzheimer's disease, alterations in EAAT2 expression were correlated with disease progression. Activators have shown potential in restoring normal glutamate uptake and mitigating symptoms associated with neurodegeneration .

Table 1: Summary of EAAT2 Activators and Their Effects

| Activator | Mechanism | Model Used | Outcome |

|---|---|---|---|

| GT951 | Allosteric modulation | Huntington's Disease | Improved motor and cognitive function |

| Ceftriaxone | Transcriptional induction | Alzheimer's Disease | Restored glutamate uptake |

| GTS467 | Positive modulation | ALS Model | Delayed motor function decline |

Case Study: GT951

In a study involving the administration of GT951 to rats, researchers observed a significant increase in glutamate uptake efficiency (EC50 = 0.8 ± 0.3 nM) compared to controls. This compound not only enhanced transport rates but also demonstrated favorable pharmacokinetic properties, including improved half-life and bioavailability in both plasma and brain tissues .

Clinical Implications

The therapeutic potential of EAAT2 activators extends to several neurodegenerative diseases:

- Amyotrophic Lateral Sclerosis (ALS) : EAAT2 deficiency has been linked to disease progression in ALS models. Activators like ceftriaxone have been shown to significantly ameliorate symptoms and prolong survival in animal studies .

- Epilepsy : Increased expression of EAAT2 has been associated with reduced neuronal death following seizure activity. Activating EAAT2 may prevent epileptogenesis by mitigating glutamate-mediated excitotoxicity .

特性

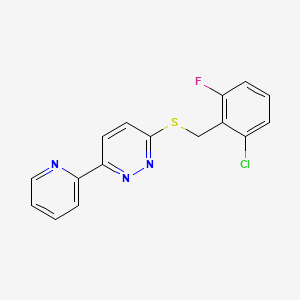

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLFFJASADCESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。